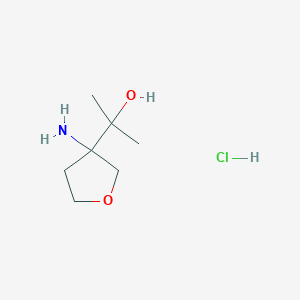
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying pain and inflammation. CFM-2 is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide acts as a selective inhibitor of TRPA1 ion channels by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, thereby reducing the release of inflammatory mediators. N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been shown to be highly selective for TRPA1 ion channels and does not affect other ion channels involved in pain and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been shown to reduce pain and inflammation in animal models. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in response to TRPA1 ion channel activation. N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has also been shown to have a low toxicity profile, making it a promising tool for studying pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of TRPA1 ion channels, making it a useful tool for studying the role of these channels in pain and inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide also has a low toxicity profile, making it suitable for use in animal models. However, N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide is not currently available commercially, making it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide. One direction is to further investigate the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide on TRPA1 ion channels. Another direction is to explore the potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide for pain and inflammation. In addition, further research is needed to optimize the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide and to develop more efficient methods for obtaining the compound. Finally, research is needed to investigate the potential side effects of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide and to determine its safety profile for use in humans.
Conclusion
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide is a promising tool for studying pain and inflammation due to its selective inhibition of TRPA1 ion channels. N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been shown to reduce pain and inflammation in animal models and has a low toxicity profile. Future research on N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide should focus on optimizing its synthesis, exploring its potential therapeutic applications, and investigating its safety profile for use in humans.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide involves a multistep process starting with the reaction between 2-bromo-5-difluoromethoxybenzoic acid and 1-cyano-1,2-dimethylpropylamine to form the intermediate product. This intermediate product is then subjected to a series of reactions, including esterification, reduction, and amidation, to produce N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been used in scientific research to study the role of TRPA1 ion channels in pain and inflammation. TRPA1 ion channels are expressed in sensory neurons and are activated by various stimuli, including cold, heat, and chemical irritants. Activation of TRPA1 ion channels leads to the release of inflammatory mediators, which contribute to pain and inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-(difluoromethoxy)benzamide has been shown to selectively inhibit TRPA1 ion channels, thereby reducing pain and inflammation in animal models.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(2)14(3,8-17)18-12(19)10-6-4-5-7-11(10)20-13(15)16/h4-7,9,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKKIZRKIUSCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2794240.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)




![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)
methanone](/img/structure/B2794251.png)

![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one](/img/structure/B2794254.png)
